molecular formula C11H11N3 B2728644 6-Methyl-2-phenylpyrimidin-4-amine CAS No. 83702-18-5

6-Methyl-2-phenylpyrimidin-4-amine

Cat. No.: B2728644
CAS No.: 83702-18-5
M. Wt: 185.23
InChI Key: VANNKJQSYXNHAL-UHFFFAOYSA-N
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Description

6-Methyl-2-phenylpyrimidin-4-amine is a chemical compound with the molecular formula C11H11N3 and a molecular weight of 185.23 . It is used in proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11N3/c1-8-7-10(12)14-11(13-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14) . This indicates the presence of a pyrimidine ring with a methyl group at the 6th position and a phenyl group at the 2nd position .


Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 130-132 degrees Celsius .

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of compounds related to 6-Methyl-2-phenylpyrimidin-4-amine, like cyprodinil, reveals significant insights into their molecular configuration. For example, the dihedral angles between the planes of the central pyrimidine ring and the terminal phenyl ring in cyprodinil, an anilinopyrimidine fungicide, provide essential information for understanding its physical properties and interactions at the molecular level (Jeon, Kang, Cho, & Kim, 2015).

Synthesis and Chemical Transformation

Research into the chemical synthesis and transformation of this compound derivatives has led to the development of novel compounds. For instance, the reaction of 6-(R-amino)-5-acetyl-4-methylsulfonyl-2-phenylpyrimidines with amines has resulted in the creation of new pyrido[2,3-d]pyrimidin-5-one derivatives (Komkov et al., 2021).

Antihypertensive Activity

Some derivatives of this compound have been studied for their potential antihypertensive activity. Notably, certain compounds have shown the ability to lower blood pressure in hypertensive rats to normotensive levels (Bennett, Blankley, Fleming, Smith, & Tessman, 1981).

Development of GPR119 Agonists

The synthesis and analysis of 4-amino-2-phenylpyrimidine derivatives have identified potential agonists for GPR119, a target of interest in diabetes treatment. These compounds have shown promise in improving glucose tolerance in mice (Negoro, Yonetoku, Maruyama, Yoshida, Takeuchi, & Ohta, 2012).

Anti-Inflammatory Activity

Some 4, 6-substituted di-(phenyl) pyrimidin-2-amines, which are structurally related to this compound, have shown significant anti-inflammatory activity. This points towards their potential therapeutic applications (Kumar, Drabu, & Shalini, 2017).

Anti-Cancer Activity

Some 4-aryl-N-phenylpyrimidin-2-amines, closely related to this compound, have been synthesized and evaluated for their anti-cancer activity, especially against non-small-cell lung carcinoma (NSCLC) cells. This research contributes to the development of new cancer treatments (Toviwek, Suphakun, Choowongkomon, Hannongbua, & Gleeson, 2017).

In-Silico Studies and Docking

In-silico approaches, including docking studies, have been conducted on Schiff base congeners of pyrimidine nucleus, which is structurally related to this compound. These studies aim to explore their potential antibacterial, antifungal, and antiviral activities, thereby extending the understanding of their pharmacological applications (Karati, 2022).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

6-methyl-2-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-8-7-10(12)14-11(13-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANNKJQSYXNHAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are the key structural features of 6-methyl-2-phenylpyrimidin-4-amine derivatives and how are they characterized?

A: this compound serves as a core structure for various derivatives. These compounds typically feature substitutions at the 5-position, often incorporating an aminomethyl group linked to diverse aromatic rings. [, , , ]

  • ESI-MS (Electrospray Ionization Mass Spectrometry): Determines the molecular weight and identifies fragments for structural insights. []
  • FTIR (Fourier-Transform Infrared Spectroscopy): Reveals functional groups present in the molecule through their characteristic vibrations. []
  • ¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy): Provides detailed information about the hydrogen atoms' environment and connectivity within the molecule. [, ]
  • Single-crystal X-ray analysis: Elucidates the three-dimensional structure and reveals crucial intra- and intermolecular interactions, such as hydrogen bonds and π-π stacking, which influence crystal packing. [, , , , ]

Q2: How does the structure of this compound derivatives influence their biological activity?

A: Research suggests that modifications to the core structure, particularly at the 5-position, significantly impact biological activity. For instance, introducing an imino group (-C=N-) at the 5-position significantly enhanced the antibacterial activity against Enterococcus faecalis and demonstrated promising anticancer properties, specifically against gastric adenocarcinoma, compared to its amine analogue. [] This highlights the importance of the -C=N- bond in influencing the biological activity. [] Further modifications by varying the substituents on the aromatic ring attached to the aminomethyl or iminomethyl group at the 5-position can be explored to fine-tune the activity and selectivity of these compounds. []

Q3: What computational methods are used to study this compound derivatives?

A3: Computational chemistry plays a crucial role in understanding and predicting the properties of these compounds.

  • ADME Prediction Analysis: This computational approach estimates essential pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion. It helps predict a compound's drug-likeness and potential behavior within a biological system. []
  • Molecular Docking: This technique simulates the interaction between a ligand (the this compound derivative) and a target protein at the molecular level. It helps identify potential binding modes and estimate binding affinities, providing insights into the compound's mechanism of action. []

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